1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with two methyl groups at the 7-position and a ketone at the 2-position. The bicyclic system enhances structural rigidity, which may influence binding specificity in biological systems.
Properties
Molecular Formula |
C19H34N2O3S |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)10-14(11-17(3,4)21-16)20-25(23,24)12-19-8-7-13(9-15(19)22)18(19,5)6/h13-14,20-21H,7-12H2,1-6H3 |
InChI Key |
LZWOAEWKCFZUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the oxo group. The tetramethylpiperidine moiety is then synthesized separately and coupled with the bicyclic core using methanesulfonyl chloride under basic conditions to form the final product .
Chemical Reactions Analysis
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic core and the methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Key Observations :
- The tetramethylpiperidinyl group in the target compound introduces significant steric hindrance compared to smaller substituents like dimethylamino (Compound 8) or tert-butyl (Compound 29). This may reduce metabolic degradation but could limit solubility .
Physicochemical and Stability Comparisons
- Crystallinity : Compounds like those in meet pharmacopeial crystallinity standards, suggesting the target compound’s bicyclic core may similarly favor crystalline forms, aiding purification .
- Stability : highlights that the 4-isopropylphenyl analogue requires storage away from moisture and heat, implying hydrolytic sensitivity at the sulfonamide linkage. The tetramethylpiperidinyl group’s electron-withdrawing effects may further influence hydrolysis rates .
- Solubility: Bulky substituents (e.g., tetramethylpiperidinyl) likely reduce aqueous solubility compared to dimethylamino analogues, necessitating formulation adjustments for biological applications .
Biological Activity
The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is a complex organic molecule notable for its unique bicyclic structure and the presence of a methanesulfonamide functional group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is , with a molecular weight of approximately 250.31 g/mol. The rigid bicyclic framework enhances its ability to interact with various biological targets, including enzymes and proteins.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The methanesulfonamide group enhances the compound's polarity and potential for hydrogen bonding, influencing its reactivity and interactions with biological molecules significantly compared to similar compounds .
Potential Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby modulating their function.
- Protein Binding : It can disrupt protein-protein interactions, which may be beneficial in targeting diseases where such interactions are critical.
Biological Activity Studies
Research has indicated that compounds with similar structural features exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Interaction studies are crucial for elucidating the mechanisms underlying the compound's biological activity.
Table 1: Comparison of Biological Activities
Case Studies
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Effects : A study demonstrated that similar bicyclic compounds could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Research has shown that modifications to the bicyclic structure can enhance cytotoxicity against cancer cell lines, indicating that this compound may also be developed into a lead candidate for cancer therapy.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production. Modifications to the methanesulfonamide group or the bicyclic structure can yield derivatives with enhanced biological activity or selectivity.
Table 2: Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic structure from precursor compounds |
| 2 | Functionalization | Introduction of the methanesulfonamide group |
| 3 | Purification | Use of advanced purification techniques to isolate the final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
